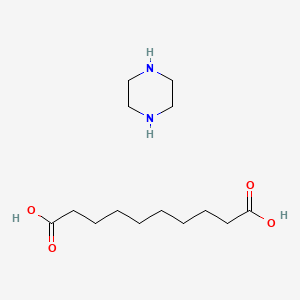

Piperazine sebacate

描述

Significance of Piperazine (B1678402) Sebacate (B1225510) in Advanced Chemical Synthesis and Material Science Domains.

Piperazine sebacate holds potential significance in advanced chemical synthesis and material science due to its unique molecular structure and the properties it inherits from its constituent parts ontosight.ai. Piperazine derivatives are widely utilized as building blocks in organic chemistry for the preparation of various materials, including resins, corrosion inhibitors, membranes, and antioxidants researchgate.net. Sebacic acid and its derivatives are valuable in the synthesis of polyamides, such as nylon, and alkyd resins, and are used as plasticizers and lubricants chemicalland21.com.

The combination of these moieties in this compound suggests its potential utility in the development of new materials, such as polymers and composites ontosight.ai. Research into polyamides derived from piperazine and sebacic acid has shown that varying the content of these components can influence properties like glass transition temperature, crystallinity, softening point, and mechanical properties researchgate.net. For instance, increasing the amount of sebacic acid in certain polyamides improved the softening point and tensile strength researchgate.net.

While specific detailed research findings solely focused on the direct use of this compound in advanced chemical synthesis or as a primary component in novel materials are not extensively detailed in the provided snippets beyond its general potential and the properties of its constituents, the chemical characteristics of piperazine (solubility, basicity, reactivity, and conformational properties) and sebacic acid (a C10 linear dicarboxylic acid) make this compound a compound of interest for further exploration in these domains chemicalland21.comresearchgate.net. Its salt structure can influence its reactivity and compatibility in various chemical processes and material formulations.

Interdisciplinary Research Landscape Involving Piperazine and Sebacate Moieties.

The research landscape involving piperazine and sebacate moieties is notably interdisciplinary, spanning chemistry, materials science, and biomedical fields ontosight.ai. Piperazine derivatives have been investigated for therapeutic properties, including antiparasitic, antibacterial, and antifungal activities ontosight.ai. Sebacic acid has also found use in the development of pharmaceuticals and biomedical materials ontosight.ai.

The combination of these two components in this compound allows for exploration in areas such as drug delivery systems and tissue engineering ontosight.ai. Although the provided information primarily highlights the potential of this compound in these areas, the broader research involving piperazine-based structures and sebacate-based polymers provides context for this potential. For example, biodegradable and pH-responsive piperazine-based aliphatic polyesters have been synthesized for potential biomedical applications researchgate.net. Similarly, poly(glycerol sebacate), a biodegradable elastomer, has been developed for implantable applications in tissue engineering sigmaaldrich.com.

The interdisciplinary nature of research involving these moieties is further evidenced by studies on piperazine-modified poly(vinyl chloride)s for use as fixed-site proton carrier membranes, involving collaboration between materials science and electrochemistry kpi.ua. The use of sebacate esters as plasticizers in polymers also demonstrates the intersection of chemistry and materials science chemicalland21.comkpi.ua.

While direct detailed research findings specifically on the interdisciplinary applications of this compound itself are limited in the provided context, the established uses and ongoing research into piperazine derivatives and sebacate-based compounds in pharmaceuticals, materials science, and biomedical engineering underscore the potential for interdisciplinary investigations involving this compound.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7433-23-0 | lookchem.com |

| Molecular Formula | C₁₄H₂₈N₂O₄ | lookchem.com |

| Molecular Weight | 288.38 or 288.39 | lookchem.com, chemblink.com |

| EINECS | 231-079-1 | lookchem.com, chemblink.com |

| Boiling Point | 374.3°C at 760 mmHg (Calculated) | lookchem.com, chemblink.com |

| Flash Point | 198.3°C (Calculated) | lookchem.com, chemblink.com |

| Appearance | / (Not specified in detail) | lookchem.com |

| Vapor Pressure | 1.24E-06 mmHg at 25°C | lookchem.com |

Note: Some properties are listed as N/A in one source but calculated in others.

Potential Applications of this compound

| Application Area | Specific Use Examples | Source |

| Pharmaceuticals | Intermediate in synthesis of drugs (antihistamines, anthelmintics) | lookchem.com |

| Materials Science | Component in polymers and composites (potential) | ontosight.ai |

| Biomedical Fields | Drug delivery systems, tissue engineering, wound healing (potential) | ontosight.ai |

| Industrial Uses | Corrosion inhibitor (metalworking fluids), complexing agent (copper plating solutions) | lookchem.com |

| Personal Care Products | Conditioning agent, anti-static agent | lookchem.com |

| Lubricants | Conditioning agent, anti-static agent | lookchem.com |

Structure

3D Structure of Parent

属性

CAS 编号 |

7433-23-0 |

|---|---|

分子式 |

C14H28N2O4 |

分子量 |

288.38 g/mol |

IUPAC 名称 |

decanedioic acid;piperazine |

InChI |

InChI=1S/C10H18O4.C4H10N2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;1-2-6-4-3-5-1/h1-8H2,(H,11,12)(H,13,14);5-6H,1-4H2 |

InChI 键 |

AABVNLKNIVLBCB-UHFFFAOYSA-N |

SMILES |

C1CNCCN1.C(CCCCC(=O)O)CCCC(=O)O |

手性 SMILES |

C1C[NH2+]CC[NH2+]1.C(CCCCC(=O)[O-])CCCC(=O)[O-] |

规范 SMILES |

C1C[NH2+]CC[NH2+]1.C(CCCCC(=O)[O-])CCCC(=O)[O-] |

外观 |

Solid powder |

其他CAS编号 |

7433-23-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Piperazine sebacate; Nematorazine; UNII-X1EUC610UJ. |

产品来源 |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Piperazine Sebacate Systems

Strategies for the Synthesis of Piperazine (B1678402) Sebacate (B1225510) and Related Compounds

The synthesis of piperazine sebacate and architectures derived from it involves both the direct formation of the salt and the preparation of specialized piperazine derivatives that can be incorporated into more complex molecular structures.

This compound is an ammonium (B1175870) carboxylate salt formed from the acid-base reaction between piperazine, a cyclic diamine, and sebacic acid, a linear dicarboxylic acid. The primary method for its synthesis is a direct salt formation reaction. In this process, the basic nitrogen atoms of the piperazine ring accept protons from the carboxylic acid groups of sebacic acid.

The synthesis can be achieved by dissolving piperazine and sebacic acid in a suitable solvent, often an alcohol or an aqueous solution, allowing the acid-base neutralization to occur. lumenlearning.comgoogle.com The resulting salt can then be isolated through various crystallization techniques. Common and effective methods for inducing crystallization include:

Solvent Evaporation: This widely used technique involves dissolving both the drug (piperazine) and the coformer (sebacic acid) in a common solvent and allowing the solvent to evaporate slowly at room temperature. nih.gov The gradual increase in concentration leads to the formation of co-crystals. nih.gov

Antisolvent Addition: In this method, a second liquid (the antisolvent), in which the this compound salt has low solubility, is added to a solution of the salt. nih.gov The antisolvent must be miscible with the primary solvent, causing the salt to precipitate out of the solution. nih.gov

Slurrying: This technique involves adding a solvent to a solid mixture of piperazine and sebacic acid. nih.gov The components are suspended in the solvent, and with stirring over time, the solid phase transforms into the more stable co-crystal form. nih.gov

Selective Precipitation: An alternative approach involves dissolving the crude piperazine in a specific organic solvent, such as acetone, and then adding the acid. google.com This method has been shown to be effective for selectively precipitating piperazine salts like piperazine diacetate in high purity, a technique directly applicable to the formation of this compound. google.com

The purity of the resulting salt can be further enhanced through recrystallization from an appropriate solvent system. google.comgoogle.com

The versatility of sebacate-based architectures, such as polyamides, can be expanded by using functionalized piperazine derivatives in place of piperazine itself. researchgate.netresearchgate.net The synthesis of these derivatives is a key area of research, enabling the fine-tuning of material properties. researchgate.netnbinno.com A variety of synthetic methodologies have been developed to produce N-substituted and N,N'-disubstituted piperazines. researchgate.netnih.gov

Several effective strategies for synthesizing piperazine derivatives are summarized below:

| Synthesis Strategy | Description | Key Reagents/Catalysts | Ref. |

| Reductive Amination | A two-step process where an amine reacts with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced to an amine. This is a common method for creating N-benzyl and other N-alkyl piperazine derivatives. | Aldehydes/ketones, Sodium triacetoxyborohydride | researchgate.netresearchgate.net |

| Diol-Diamine Coupling | A ruthenium-catalyzed reaction that couples diols with diamines to form cyclic amines like piperazines. This method is noted for its tolerance of various functional groups. | (Pyridyl)phosphine-ligated ruthenium(II) | organic-chemistry.org |

| C–H Functionalization | Advanced methods that directly modify the C-H bonds of the piperazine ring, often using photoredox catalysis. This allows for the site-selective introduction of alkyl or aryl groups without pre-functionalization. | Acridinium photocatalysts, Iridium complexes | mdpi.com |

| Cyclization with Bis(2-chloroethyl)amine (B1207034) | A classical method where a primary aniline (B41778) intermediate is cyclized with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring structure. | Bis(2-chloroethyl)amine hydrochloride | researchgate.net |

These synthetic routes provide access to a wide array of piperazine building blocks, which can then be reacted with sebacic acid or its derivatives to create novel polymers and supramolecular structures with tailored properties.

Reaction Kinetics and Mechanistic Pathways in Piperazine-Sebacate Formation and Functionalization

Understanding the underlying mechanisms and kinetics of the reactions between piperazine and sebacic acid is crucial for controlling the formation of both the simple salt and subsequent polyamide materials.

The interaction between an amine and a carboxylic acid is fundamentally a two-stage process.

Salt Formation: The initial step is a rapid and reversible acid-base reaction. youtube.com The basic amine deprotonates the carboxylic acid to form an ammonium carboxylate salt. lumenlearning.comlibretexts.org In the case of piperazine and sebacic acid, this results in the formation of piperazinium sebacate. This salt formation makes the direct conversion to an amide difficult under ambient conditions because the resulting carboxylate anion is highly unreactive toward nucleophilic attack. libretexts.org

Amide Formation (Polyamidation): To proceed from the salt to an amide linkage, energy must be supplied to overcome the stability of the salt. libretexts.org In industrial polyamide synthesis, this is typically achieved by heating the ammonium carboxylate salt to temperatures above 100°C, and often significantly higher. libretexts.orgstackexchange.com The high temperature drives off water, shifting the equilibrium toward the formation of the amide bond through a condensation reaction. libretexts.org The mechanism involves the nucleophilic attack of the amine on the carboxylic acid (or carboxylate), followed by the elimination of a water molecule. While this direct thermal condensation is common for polymerization, other methods involving activating agents like carbodiimides are used in organic synthesis to facilitate amide bond formation under milder conditions. libretexts.org Computational studies on direct amide formation suggest that a neutral pathway, potentially involving the dimerization of the carboxylic acid via hydrogen bonding, may also play a role in the reaction mechanism. dur.ac.uk

Kinetic studies provide quantitative insight into the rates and energy requirements of chemical reactions. For the transformation of piperazine and sebacic acid into polyamides (a process known as polyamidation), detailed kinetic data has been investigated.

Research on the synthesis of polyamides for hot-melt adhesives using sebacic acid and piperazine (among other monomers) has revealed specific kinetic parameters. researchgate.net The study found that the polyamidation reaction follows second-order kinetics for the majority of the conversion process. researchgate.net However, at very high conversion percentages, the reaction mechanism appears to shift, and the kinetics are better described by a third-order model. researchgate.net

The activation energy (Ea), which is the minimum energy required to initiate the reaction, was determined to be 187.45 kJ/g·mol. researchgate.net This value provides a measure of the thermal sensitivity of the reaction rate.

The following table summarizes the reaction conditions and corresponding conversion percentages observed in the kinetic study of this polyamide system. researchgate.net

| Temperature (°C) | Conversion Percentage (%) at which reaction order shifts |

| 140 | 80 |

| 145 | 84 |

| 150 | 92 |

| 160 | 93 |

| 165 | 94 |

These findings are critical for optimizing reactor design and process conditions to achieve desired molecular weights and material properties in the synthesis of sebacate-based polyamides.

Sophisticated Analytical Techniques for Structural and Compositional Elucidation of Piperazine Sebacate

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of piperazine (B1678402) sebacate (B1225510) by examining the interaction of the compound with electromagnetic radiation.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of piperazine sebacate, the protons of the piperazine ring are expected to show a characteristic singlet in the region of 2.5-3.0 ppm. The formation of the salt with sebacic acid would lead to protonation of the nitrogen atoms in the piperazine ring, causing a downfield shift of the adjacent methylene (B1212753) protons compared to free piperazine. The protons of the sebacic acid moiety would exhibit signals corresponding to the methylene groups. The protons alpha to the carboxylate groups are expected to appear around 2.2-2.4 ppm, while the other methylene protons would be found further upfield, between 1.2 and 1.6 ppm. The N-H protons of the piperazinium cation would likely appear as a broad signal, the position of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbon atoms of the piperazine ring are expected to resonate around 45-50 ppm. Similar to the proton signals, the carbons of this compound would be shifted downfield compared to free piperazine due to the protonation of the nitrogen atoms. For the sebacate moiety, the carboxylate carbons would be the most downfield, typically appearing in the range of 175-185 ppm. The methylene carbons would show distinct signals, with the carbons alpha to the carboxylate groups appearing around 34-36 ppm and the remaining methylene carbons resonating between 24 and 30 ppm.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to further confirm the assignments by establishing proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Piperazine | -CH₂- (ring) | ~2.5 - 3.0 | ~45 - 50 |

| N-H | Broad, variable | - | |

| Sebacate | -CH₂- (α to COO⁻) | ~2.2 - 2.4 | ~34 - 36 |

| -CH₂- (β, γ, δ to COO⁻) | ~1.2 - 1.6 | ~24 - 30 | |

| -COO⁻ | - | ~175 - 185 |

IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the piperazinium cation would appear as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups in both the piperazine and sebacate moieties would be observed around 2850-3000 cm⁻¹. A key feature would be the strong, broad absorption band of the carboxylate (COO⁻) group's asymmetric stretching, typically found between 1550 and 1610 cm⁻¹. The symmetric stretching of the carboxylate group would appear in the 1400-1450 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring are expected in the range of 1199-1323 cm⁻¹. researchgate.net

Raman Spectroscopy: In the Raman spectrum, the symmetric vibrations are often more intense. The symmetric stretching of the carboxylate group would be a prominent peak. The C-C stretching vibrations within the sebacate chain and the piperazine ring would also be visible. Studies on piperazine have shown that its conformation can be investigated using Raman spectroscopy, with different conformations (chair, boat) exhibiting distinct spectral features. researchgate.net This could potentially be used to study the conformation of the piperazine ring within the salt structure.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| N-H Stretch | 3200 - 3500 (broad) | - | Piperazinium |

| C-H Stretch | 2850 - 3000 | 2850 - 3000 | Piperazine & Sebacate |

| C=O Stretch (Carboxylate, asymmetric) | 1550 - 1610 (strong, broad) | - | Sebacate |

| C=O Stretch (Carboxylate, symmetric) | 1400 - 1450 | 1400 - 1450 (strong) | Sebacate |

| C-N Stretch | 1199 - 1323 | - | Piperazine |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular weight of this compound is 288.38 g/mol . fda.gov

In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the this compound salt would likely dissociate into its constituent ions. In positive ion mode, the piperazinium dication [C₄H₁₂N₂]²⁺ or the protonated piperazine molecule [C₄H₁₁N₂]⁺ with a mass-to-charge ratio (m/z) of 87.1 could be observed. In negative ion mode, the sebacate dianion [C₁₀H₁₆O₄]²⁻ or the deprotonated sebacic acid molecule [C₁₀H₁₇O₄]⁻ with an m/z of 201.1 would be detected.

Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), would lead to more extensive fragmentation. The fragmentation of the piperazine ring typically involves the cleavage of C-C and C-N bonds, leading to characteristic fragment ions. Similarly, the sebacate moiety would undergo fragmentation, primarily through cleavage of the alkyl chain and loss of CO₂ or H₂O. Analysis of these fragmentation patterns can confirm the identities of both the piperazine and sebacate components of the salt.

Chromatographic and Other Separation Techniques

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. Since piperazine lacks a strong UV chromophore, direct UV detection can be challenging, especially at low concentrations. sielc.com Therefore, several HPLC methodologies can be employed for the analysis of this compound.

One approach is to use a derivatizing agent that reacts with the secondary amine groups of piperazine to form a product with strong UV absorbance or fluorescence. researchgate.net This enhances the sensitivity and selectivity of the method. Another option is to use a detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). sielc.com These detectors are suitable for non-volatile analytes like this compound.

For the separation itself, reversed-phase HPLC is a common choice. However, due to the polar nature of piperazine, it may have poor retention on standard C18 columns. researchgate.net Therefore, hydrophilic interaction chromatography (HILIC) or the use of ion-pairing reagents in the mobile phase can be employed to improve retention and peak shape.

Table 3: Example HPLC Method Parameters for Piperazine Analysis

| Parameter | Condition |

|---|---|

| Column | HILIC or Reversed-phase with ion-pairing reagent |

| Mobile Phase | Acetonitrile/water gradient with an acidic modifier (e.g., formic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | ELSD, CAD, or UV (after derivatization) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound itself is a salt and is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the non-volatile salt into a more volatile derivative. This can be achieved by reacting the piperazine moiety with a suitable derivatizing agent, such as a chloroformate, to form a carbamate. nih.gov

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used to identify the compounds and any impurities present. The fragmentation patterns observed in the mass spectra are highly specific and can be compared to spectral libraries for confident identification. This technique is particularly useful for identifying and quantifying trace levels of volatile and semi-volatile impurities that may be present in the this compound sample.

Titrimetric Methods for Quantitative Analysis

Titrimetric analysis provides a robust and accurate method for the quantitative determination of this compound. This classical chemical analysis technique relies on the reaction of the analyte with a reagent of a known concentration, the titrant, to determine the concentration of the analyte. For this compound, which is the salt of a weak organic base (piperazine) and a weak organic acid (sebacic acid), non-aqueous acid-base titration is the most suitable approach.

The basicity of the piperazine moiety allows for its direct titration with a strong acid in a non-aqueous solvent. The use of a non-aqueous medium is crucial as it enhances the basicity of piperazine, which is a weak base, leading to a sharper and more defined endpoint compared to an aqueous titration. pharmaknowledgeforum.comlcms.cz Glacial acetic acid is a commonly employed solvent as it is an acidic solvent that can protonate the piperazine, making it a stronger base, but it is not so acidic as to interfere with the titration itself. lcms.czpharmaknowledgeforum.com

Perchloric acid, a very strong acid, dissolved in glacial acetic acid is the preferred titrant for the analysis of weak bases like piperazine. lcms.czpharmaknowledgeforum.com The reaction proceeds with the perchloric acid neutralizing the two amine groups of the piperazine molecule. The endpoint of the titration can be detected either potentiometrically, by monitoring the change in potential of a suitable electrode system, or by using a visual indicator that changes color at the equivalence point. pharmaknowledgeforum.com

A typical assay procedure involves dissolving an accurately weighed amount of this compound in glacial acetic acid. pharmaknowledgeforum.com The solution is then titrated with a standardized solution of perchloric acid in glacial acetic acid. pharmaknowledgeforum.com A blank determination is performed to account for any impurities in the solvent. pharmaknowledgeforum.com

The percentage of piperazine in the sample can be calculated using the following formula:

% Piperazine = (V * N * E * 100) / W

Where:

V = volume of perchloric acid consumed in mL

N = Normality of the perchloric acid solution

E = equivalent weight of piperazine (in this case, 0.04301 g/meq ) pharmaknowledgeforum.com

W = weight of the sample in grams pharmaknowledgeforum.com

Below are tables detailing the typical reagents, conditions, and sample data for the titrimetric analysis of piperazine. While this data is for piperazine, it is directly applicable to the analysis of the piperazine moiety in this compound.

Table 1: Reagents and Conditions for Non-Aqueous Titration of Piperazine

| Parameter | Specification |

| Titrant | 0.1 N Perchloric acid in glacial acetic acid |

| Solvent | Glacial acetic acid |

| Indicator | Crystal violet |

| Endpoint Color Change | Violet to blue-green |

| Apparatus | Burette, conical flask, analytical balance |

This table outlines the standard reagents and conditions used in the non-aqueous acid-base titration for the quantification of piperazine.

Table 2: Sample Data for Titrimetric Analysis of Piperazine

| Sample ID | Weight of Sample (mg) | Volume of 0.1 N Perchloric Acid (mL) | Calculated Piperazine Content (%) |

| Sample 1 | 250.5 | 28.9 | 99.2 |

| Sample 2 | 249.8 | 28.8 | 99.1 |

| Sample 3 | 251.2 | 29.0 | 99.3 |

This table presents hypothetical data from a titrimetric analysis of piperazine samples, demonstrating the consistency and precision of the method.

Crystal Engineering and Supramolecular Assembly of Piperazine Sebacate Based Materials

Crystallographic Studies and Polymorphism in Piperazine-Dione and Related Systems.

Crystallographic studies, particularly using X-ray diffraction, are fundamental to understanding the arrangement of molecules in the solid state. researchgate.netresearchgate.net Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in crystal engineering as different polymorphs can exhibit distinct properties. While specific detailed crystallographic studies on piperazine (B1678402) sebacate (B1225510) are not extensively detailed in the provided search results, research on related piperazine and piperazine-dione systems offers valuable insights into the potential solid-state behavior of such compounds.

Studies on piperazine derivatives and piperazine-2,5-dione (also known as diketopiperazine) highlight common structural motifs and interactions. Piperazine itself can exist as needle-like white or colorless crystals. nih.gov Piperazine rings in crystalline structures often adopt a chair conformation. researchgate.netuomphysics.netresearchgate.net Crystallographic analysis of piperazine at 150 K reveals the formation of N-H···N hydrogen-bonded chains that link to form sheets. researchgate.net

Polymorphism is a known phenomenon in related systems. For instance, different crystalline forms have been observed for piperazine derivatives and diketopiperazines, influenced by factors such as the presence of substituents and crystallization conditions. publish.csiro.auncl.ac.uk The existence of different solid forms can impact properties like solubility and dissolution rates. engineering.org.cn

X-ray diffraction (XRD), including both single-crystal and powder techniques, is the primary tool for determining the crystal structure of a compound. researchgate.netresearchgate.netnih.govnih.gov This technique provides detailed information about unit cell parameters, space group symmetry, and the atomic arrangement within the crystal lattice.

While direct XRD data for piperazine sebacate is not provided in the search results, studies on related piperazine salts and derivatives demonstrate the application of XRD in characterizing their solid forms. For example, the crystal structure of a bioactive piperazine analog was determined by X-ray crystallography, revealing a monoclinic space group P21/n and specific unit cell dimensions. researchgate.netuomphysics.net The structures of zirconium diphosphonates containing piperazine groups have been determined from X-ray powder diffraction data. nih.govswan.ac.uk Powder X-ray diffraction has also been used to characterize cocrystals and salts of acemetacin (B1664320) with piperazine. nih.gov

The analysis of XRD data allows for the identification of different crystalline phases and can be used to compare experimental diffraction patterns with simulated ones derived from single-crystal data to confirm the solid form obtained. researchgate.net

Hydrogen bonding is a dominant intermolecular interaction in the crystal packing of many organic and organic salt structures, including those involving piperazine and carboxylic acids like sebacic acid. usherbrooke.camdpi.comyu.edu.jo These interactions play a crucial role in directing the assembly of molecules into specific supramolecular architectures. mdpi.com

In piperazine-based systems, N-H···O and N-H···N hydrogen bonds are commonly observed. researchgate.netmdpi.com Studies on piperazinediium salts with various anions, such as p-toluenesulfonate and chloroacetate, show the formation of N-H···O charge-assisted hydrogen bonds, leading to ionic synthons and one-dimensional hydrogen-bonding chains. mdpi.comresearchgate.net The sebacate anion, being a dicarboxylate, can act as a hydrogen bond acceptor, while the protonated piperazine can act as a donor.

Rational Design of Crystalline Forms via Crystal Engineering Principles.

Rational design of crystalline forms using crystal engineering principles involves a deliberate approach to control the solid-state structure by understanding and manipulating intermolecular interactions. usherbrooke.ca This is particularly relevant for compounds like this compound, where the goal might be to obtain a specific polymorph or a multi-component crystal form with tailored properties.

Data from studies on related systems, such as piperazine salts with different acids, provide insights into the types of hydrogen bonding motifs and supramolecular synthons that can be expected. mdpi.comresearchgate.netrsc.org This knowledge can guide the design process for this compound.

Engineering supramolecular architectures involves designing molecules or selecting crystallization conditions that favor the formation of specific arrangements of molecules in the solid state. researchgate.netengineering.org.cn This can lead to desired structures like chains, layers, or three-dimensional frameworks, held together by non-covalent interactions. researchgate.netnih.govrsc.org

In piperazine-based systems, supramolecular architectures are often built upon the hydrogen bonding capabilities of the piperazine ring and the interacting counterions or co-formers. mdpi.comrsc.org For example, piperazinediium salts can form one-dimensional hydrogen-bonded chains or rings depending on the anion and crystallization conditions. mdpi.comresearchgate.net The inclusion of water molecules can also play a significant role in the formation of these architectures. rsc.org

Crystallization conditions, such as solvent choice, temperature, supersaturation levels, and cooling rate, significantly influence the nucleation and growth of crystals and can therefore impact the resulting solid-state structure and polymorphism. syrris.comresearchgate.netresearchgate.netneulandlabs.com

Different solvents can favor the formation of different polymorphs or solvates by influencing the solubility and the types of intermolecular interactions that occur during crystallization. syrris.comresearchgate.net Temperature and supersaturation levels affect the kinetics of nucleation and crystal growth, which can determine which crystalline form precipitates. syrris.comneulandlabs.com

Research on related compounds shows that controlling crystallization parameters is crucial for obtaining the desired solid form and particle properties. syrris.comengineering.org.cn For instance, studies on piperazinediones have shown that the solvent used for crystallization can influence the conformation of the molecule in the solid state. publish.csiro.au The pH of the starting solution can also influence the protonation state of the piperazine moiety, which in turn affects the crystal structure of metal-organic frameworks containing piperazine groups. nih.gov

Achieving consistent and reproducible crystalline forms of this compound would require careful control and understanding of the crystallization process and the factors that influence its solid-state outcome. neulandlabs.comumich.edu

Computational Chemistry Approaches in Piperazine Sebacate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict the reactivity of molecules. nih.govresearchgate.net Methods like Density Functional Theory (DFT) are widely used to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties. jksus.org

For piperazine (B1678402) derivatives, quantum chemical calculations have been used to investigate their structural and reactivity properties. dntb.gov.ua These studies often involve the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They illustrate the charge distribution within a molecule and help identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.

While specific quantum chemical data for piperazine sebacate (B1225510) is not available in the provided search results, the following table illustrates the type of data that can be generated for related piperazine derivatives.

Table 2: Representative Electronic Properties of a Piperazine Derivative (1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate)

| Parameter | Computational Method | Calculated Value | Reference |

| Optimized Geometry (RMSD) | WB97XD/6-311++G | 0.1054 Å (in water) | jksus.org |

| HOMO-LUMO Energy Gap | TD-DFT/6-311++G | Not specified in abstract | jksus.org |

This table uses data for a related piperazine derivative to exemplify the application of quantum chemical calculations.

Quantitative Structure-Activity Relationships (QSAR) and Docking Studies of Related Piperazine Systems

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. Docking studies, on the other hand, are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This is particularly useful in drug design for predicting the binding mode of a ligand to its protein target.

Numerous QSAR and docking studies have been performed on piperazine derivatives due to their prevalence in medicinally active compounds. For example, 3D-QSAR studies on piperazine derivatives have been used to correlate their electrostatic and steric factors with antihistamine and antibradykinin effects. nih.gov

Molecular docking studies have been instrumental in identifying potential therapeutic targets for piperazine-containing molecules. For instance, docking studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives against the cancer-associated protein CAIX revealed binding affinities and key interactions. nih.gov Similarly, docking has been used to evaluate the potential of piperazine derivatives as antineurotic agents and antimicrobials. bohrium.comfgcu.edu

Table 3: Examples of Docking Studies on Piperazine Derivatives

| Piperazine Derivative Class | Protein Target | Best Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| 1,8-naphthalimide-arylsulfonyl | CAIX (PDB: 5FL4) | -8.61 | Arg6, Trp9, Val130, Asn66, etc. | nih.gov |

| Phenylpiperazine derivatives | DNA-Topo II complex | Not specified | Asp amino acid residues | nih.gov |

| N-{[(3-chlorophenyl)]-4-(dibenzo[b,f] nih.govnih.govthiazepin-11-yl)}piperazine-1-carboxamide | Not specified | Not specified | Not specified | fgcu.edu |

This table presents findings from docking studies on various piperazine derivatives to illustrate the application of this computational technique.

Polymer Science and Advanced Materials Applications of Piperazine Sebacate

Role of Piperazine (B1678402) Sebacate (B1225510) in Polymer Synthesis and Modification

Piperazine sebacate is fundamentally an equimolar salt of piperazine and sebacic acid (decanedioic acid). fda.gov This composition makes it an ideal monomer for polycondensation reactions, particularly for the synthesis of polyamides. In this context, the piperazine component provides the diamine functionality, while the sebacate component provides the dicarboxylic acid functionality, enabling the formation of long-chain polymers.

The incorporation of the piperazine ring into polymer backbones is a well-established method for imparting specific properties such as thermal stability, rigidity, and chemical resistance. nih.govresearchgate.net The synthesis of piperazine-containing polymers can be achieved through various polymerization techniques, with condensation polymerization being the most direct route when using this compound.

When subjected to heat under vacuum, this compound can undergo self-polycondensation. The reaction involves the formation of amide linkages between the amine groups of piperazine and the carboxyl groups of sebacic acid, with the elimination of water. This process results in the formation of a polyamide, specifically poly(this compound). The general reaction is analogous to the synthesis of other polyamides where a diamine is reacted with a dicarboxylic acid. The piperazine moiety introduces a rigid, cyclic structure into the polymer chain, which can significantly influence the final properties of the material. nih.gov

The sebacate portion of this compound is derived from sebacic acid, a ten-carbon aliphatic dicarboxylic acid. The inclusion of this moiety is crucial for imparting flexibility, toughness, and hydrophobicity to the polymer backbone. In the polycondensation of this compound, the sebacate moiety becomes the flexible spacer between the rigid piperazine rings in the resulting polyamide chain.

The presence of the -(CH₂)₈- segment from the sebacic acid component lowers the glass transition temperature (Tg) of the polymer compared to polyamides made with shorter or more rigid diacids. This flexible aliphatic chain allows for greater segmental motion, which translates to improved impact strength and ductility in the final material. The principle of using sebacic acid to create flexible polyesters, such as in poly(glycerol sebacate), is well-documented and highlights the role of the sebacate moiety in controlling polymer mechanics. nih.govresearchgate.net

Investigation of this compound as a Polymer Additive

While the primary role of this compound is as a monomer, its potential as a functional polymer additive is an area of scientific interest. Direct research on this compound specifically as an additive is limited; however, its chemical nature as a salt of a weak base (piperazine) and a weak acid (sebacic acid) suggests several potential applications. It could theoretically function as:

An Acid Scavenger: In polymer systems susceptible to degradation by acidic byproducts (e.g., PVC), this compound could act as a neutralizer.

A Thermal Stabilizer: The amine groups in the piperazine component could potentially interfere with radical-driven thermal degradation pathways in certain polymers.

A Nucleating Agent: The crystalline nature of the salt might allow it to act as a nucleating agent in semi-crystalline polymers, influencing their morphology and mechanical properties.

Further research is needed to validate these potential applications and determine the efficacy of this compound as a multifunctional additive in various polymer matrices.

Research into Polymer Properties and Performance Enhancement

The incorporation of this compound units into a polymer backbone provides a powerful tool for enhancing material properties. The resulting polyamide structure, with its alternating rigid piperazine rings and flexible sebacate chains, offers a unique combination of characteristics that can be fine-tuned for specific applications.

The mechanical properties of polymers synthesized from this compound are expected to show a balance of strength and flexibility. When used as a matrix material in polymer composites, this polyamide can offer good adhesion to various fillers and reinforcements due to the polarity of the amide groups. The inherent toughness derived from the sebacate chain can improve the fracture resistance of the composite.

The table below presents hypothetical data illustrating the potential enhancement of mechanical properties in a polymer composite where a standard thermoplastic is replaced with a polyamide derived from this compound as the matrix material.

Table 1: Hypothetical Mechanical Properties of a Polymer Composite

| Property | Base Polymer Composite (e.g., Polypropylene with 20% Glass Fiber) | Poly(this compound) Composite (with 20% Glass Fiber) | Expected Improvement |

|---|---|---|---|

| Tensile Strength (MPa) | 70 | 95 | Increased strength due to strong polymer-filler interaction via amide groups. |

| Young's Modulus (GPa) | 5.5 | 6.0 | Slight increase in stiffness from the rigid piperazine ring. |

| Elongation at Break (%) | 3.5 | 5.0 | Enhanced ductility attributed to the flexible sebacate moiety. |

| Impact Strength (Izod, J/m) | 90 | 120 | Improved toughness and energy absorption capacity. |

This data is illustrative and based on established principles of polymer composite engineering. mdpi.comresearchgate.net

The hydrophilicity of a polymer is governed by its chemical structure and the availability of polar functional groups that can interact with water molecules. A polymer derived from this compound contains both hydrophilic and hydrophobic components.

Hydrophilic Contributors: The amide linkages (-CO-NH-) and the tertiary amine groups within the piperazine ring are polar and capable of forming hydrogen bonds with water. These sites contribute to the polymer's surface energy and wettability. researchgate.net

Hydrophobic Contributors: The long, eight-carbon methylene (B1212753) chain -(CH₂)₈- of the sebacate moiety is nonpolar and hydrophobic. This segment will tend to repel water. mdpi.com

Table 2: Expected Hydrophilicity Characteristics

| Property | Expected Value for Poly(this compound) | Rationale |

|---|---|---|

| Water Contact Angle | 70° - 85° | Indicates moderate hydrophilicity, balanced by polar amide groups and nonpolar alkyl chains. nih.gov |

| Equilibrium Water Absorption (%) | 0.5% - 1.5% | Low bulk absorption due to the high content of hydrophobic sebacate units. |

Advanced Material Development Based on this compound

The development of advanced materials derived from this compound, specifically the polyamide formed through the polycondensation of piperazine and sebacic acid, known as poly(piperazine sebacamide), is a subject of significant interest in polymer science. While extensive research has been conducted on copolyamides incorporating these monomers, data exclusively on the homopolymer is less prevalent. However, by examining the influence of piperazine and sebacic acid in various copolymer systems, a clear understanding of their contribution to material properties can be established, allowing for scientifically reasoned projections about the characteristics and potential applications of the homopolymer.

The primary focus of research involving piperazine and sebacic acid has been in the formulation of copolyamides, particularly for applications such as hot-melt adhesives. In these systems, piperazine and sebacic acid are often combined with other monomers, such as dimer acid and ethylenediamine (B42938), to tailor the final properties of the polymer. researchgate.netresearchgate.net

The incorporation of piperazine into a polyamide backbone has a distinct and significant effect on the material's properties. Piperazine is a cyclic secondary diamine, and when it reacts with a diacid like sebacic acid, it forms a tertiary amide linkage. researchgate.net Unlike the secondary amides formed from primary diamines (e.g., ethylenediamine), the amide nitrogen in the piperazine-derived unit has no attached proton. Consequently, it can act as a hydrogen bond acceptor but not a donor. researchgate.net This inability to form hydrogen bonds disrupts the regular, strong intermolecular hydrogen bonding that is characteristic of many polyamides, leading to a reduction in crystallinity. researchgate.netresearchgate.net

This reduction in crystallinity and intermolecular forces directly influences the thermal and mechanical properties of the resulting polymer. Research on copolyamides has consistently shown that increasing the molar fraction of piperazine leads to a decrease in the glass transition temperature (Tg), softening point, tensile strength, and hardness. researchgate.netsemanticscholar.org

Sebacic acid, a linear aliphatic dicarboxylic acid, also plays a crucial role in determining the properties of these polyamides. In copolyamide systems, increasing the concentration of sebacic acid has been shown to increase the crystallinity of the polymer. researchgate.net This, in turn, can lead to an increase in the softening point and tensile strength of the material. researchgate.net Therefore, the ratio of piperazine to sebacic acid, along with the presence of other co-monomers, is a critical factor in the design of polyamides with specific performance characteristics.

While specific data for the homopolymer of piperazine and sebacic acid is not extensively reported, based on the established trends in copolyamides, it can be inferred that poly(piperazine sebacamide) would be a semi-crystalline polymer with a lower melting point and glass transition temperature compared to polyamides made from primary diamines of similar chain lengths. Its mechanical properties would likely be characterized by lower tensile strength and hardness but potentially greater flexibility.

The unique properties imparted by the piperazine and sebacic acid monomers open up possibilities for the development of a range of advanced materials. The ability to precisely control crystallinity and mechanical properties by adjusting the monomer ratio in copolymers makes these systems highly versatile. Potential areas for advanced material development include:

Specialty Adhesives: Building on the established use in hot-melt adhesives, novel formulations with tailored adhesion properties for specific substrates could be developed. The inclusion of piperazine has been shown to improve adhesion to materials like vinyl (polyvinyl chloride).

Toughening Agents for Blends: The lower crystallinity and potentially more amorphous nature of piperazine-containing polyamides could make them suitable as toughening agents when blended with more brittle polymers.

Membrane Technology: Piperazine-based polyamides are used in the active layers of thin-film composite membranes for nanofiltration and reverse osmosis. mdpi.com The specific structure of the piperazine ring can influence the permeability and selectivity of these membranes.

Biomedical Applications: Piperazine derivatives have known biological activity, and polymers incorporating piperazine have been explored for antimicrobial applications. nih.gov This suggests potential for developing biocompatible and antimicrobial materials for medical devices and drug delivery systems.

The following data tables, derived from research on copolyamides, illustrate the impact of varying piperazine and sebacic acid content on key material properties.

Table 1: Effect of Piperazine and Sebacic Acid Content on Thermal and Mechanical Properties of a Dimer Acid-Based Copolyamide

| Molar Fraction of Piperazine (%) | Molar Fraction of Sebacic Acid (%) | Glass Transition Temperature (Tg) (°C) | Softening Point (°C) | Tensile Strength (MPa) |

| 12.5 | 8.2 | 45 | 150 | 12.0 |

| 25.0 | 8.2 | 35 | 130 | 8.0 |

| 37.5 | 8.2 | 28 | 115 | 5.0 |

| 25.0 | 6.2 | 35 | 125 | 7.5 |

| 25.0 | 12.2 | 36 | 140 | 9.0 |

Data extrapolated from trends reported in literature for copolyamide systems containing dimer acid and ethylenediamine. researchgate.netresearchgate.net

Table 2: Influence of Piperazine Content on Adhesion Properties of a Dimer Acid-Based Copolyamide

| Molar Fraction of Piperazine (%) | Lap Shear Strength (LSS) (MPa) | T-Peel Strength (TPS) (N/mm) |

| 12.5 | 6.0 | 3.0 |

| 25.0 | 4.5 | 2.2 |

| 37.5 | 3.0 | 1.5 |

Data extrapolated from trends reported in literature for copolyamide systems containing dimer acid and ethylenediamine. researchgate.netsemanticscholar.org

Degradation Pathways and Stability Research of Piperazine Sebacate Systems

Thermal Degradation Kinetics and Mechanisms.

Thermal degradation studies on piperazine (B1678402) (PZ) itself, a key component of piperazine sebacate (B1225510), have been conducted, particularly in the context of CO2 capture applications where elevated temperatures are encountered. Piperazine has shown resistance to thermal degradation compared to some other amines at temperatures between 135 and 175 °C. utexas.eduepa.gov The thermal degradation of piperazine is believed to follow first and second-order kinetics, with the rate increasing with temperature, piperazine concentration, and CO2 loading. researchgate.net The degradation is speculated to be initiated by a nucleophilic attack of piperazine at the α-carbon of a protonated amino function on H+PZ, leading to a ring-opened piperazine structure. researchgate.net Further SN2 substitution reactions can yield various products. researchgate.net

Influence of Temperature and Environmental Factors on Degradation Rates.

Temperature is a primary factor influencing the rate of thermal degradation. For piperazine, the degradation rate increases with increasing temperature in the range of 135 to 175 °C. utexas.eduresearchgate.net The thermal degradation of 8 m aqueous piperazine with 0.3 mol CO2/mol alkalinity at 150 °C has a first-order rate constant (k1) of 6.12 × 10⁻⁹ s⁻¹. utexas.edu The activation energy for this thermal degradation is reported as 183.5 kJ/mole. utexas.edu

Environmental factors such as CO2 loading and the presence of metal ions can also influence degradation rates. For piperazine, increasing CO2 loading has been shown to accelerate thermal degradation. researchgate.net Metal ions, such as Fe2+ and stainless steel metals (Fe2+, Ni2+, and Cr3+), were found to be weak catalysts for piperazine oxidation, while copper (Cu2+) rapidly catalyzed oxidation. utexas.edu

For sebacate-containing polymers, curing temperature and time influence the degree of crosslinking, which in turn affects thermal stability and degradation rates. frontiersin.org Higher curing temperatures generally lead to more effective crosslinking and potentially higher thermal stability. frontiersin.org

Identification of Degradation Products and By-products.

Research on the thermal degradation of aqueous piperazine has identified several key degradation products at temperatures between 135 and 175 °C. The most abundant products found include N-formylpiperazine, ammonium (B1175870), N-(2-aminoethyl)piperazine, and 2-imidazolidone. researchgate.net These species accounted for a significant portion of the nitrogen and carbon lost during piperazine degradation. researchgate.net Formate has also been found to be generated during thermal degradation, potentially from CO2 or CO2-containing molecules. utexas.edu Other identified thermal degradation products of piperazine include ethylenediamine (B42938) (EDA), N-(hydroxyethyl)-piperazine (HEP), and N-(ethyl)-piperazine (N-EPZ). researchgate.net

Studies on the thermal decomposition of sebacate-containing polymers using techniques like pyrolysis/mass spectrometry have helped identify degradation products and infer degradation mechanisms. cnr.it For instance, the decarboxylation of pendant acid moieties can occur in the initial stages of pyrolysis of certain copolymers containing sebacate units. cnr.it

Oxidative Degradation Studies.

Oxidative degradation is another important pathway affecting the stability of piperazine sebacate systems, particularly the piperazine component. Piperazine has demonstrated resistance to oxidative degradation compared to some other amines. epa.govresearchgate.net However, oxidation can occur, and metal ions can catalyze this process. Copper (Cu2+) has been identified as a rapid catalyst for piperazine oxidation, while iron (Fe2+) and stainless steel metals are weaker catalysts. utexas.eduepa.gov

Oxidative degradation of piperazine can be quantified using techniques like Gas Chromatography and Ion Chromatography, with the production of species like acetate (B1210297) indicating piperazine loss. utexas.eduutexas.edu Studies simulating conditions in CO2 absorption systems have shown that the rate of piperazine loss due to oxidative degradation can range from 1 mM/hr to 5 mM/hr, and the rate of acetate production from 0.08 to 0.4 mM/hr. utexas.eduutexas.edu The degradation rate was found to be dependent on agitation rate and catalyst concentration. utexas.eduutexas.edu

Identified oxidation products of piperazine include ethylenediamine, carboxylate ions, and amides. utexas.edu Heat stable salts such as formate, acetate, and oxalate (B1200264) have also been identified as main products of oxidative degradation. researchgate.net Ammonia and 2-piperazinol (PZOH) are also reported as oxidation products. osti.gov

Hydrolytic Degradation Research of Sebacate-Containing Compounds.

The sebacate portion of this compound, being an ester derivative of sebacic acid, is susceptible to hydrolytic degradation. Research on sebacate-containing polymers, such as poly(glycerol sebacate) (PGS) and poly(xylitol sebacate-co-butylene sebacate) (PXBS), provides insights into this process. Hydrolytic degradation typically involves the scission of ester bonds. researchgate.netresearchgate.net

For biodegradable polyesters like PGS, hydrolytic degradation is a key mechanism, often occurring via surface erosion, where ester chains are split into smaller oligomers and eventually into the initial monomers, glycerol (B35011) and sebacic acid. researchgate.netresearchgate.netsigmaaldrich.com This surface erosion mechanism can lead to a more linear degradation behavior and controlled loss of mechanical properties compared to bulk erosion. researchgate.net

The rate of hydrolytic degradation can be influenced by factors such as the material's structure, crosslinking density, and the surrounding environment (e.g., pH). sigmaaldrich.commdpi.comnih.govnih.gov Studies on PXBS showed that the rate of enzymatic degradation was faster than hydrolytic degradation. mdpi.com In vitro hydrolytic degradation studies on sebacate-containing polymers have been conducted in various media, including PBS and NaOH solutions. researchgate.netnih.govnih.gov Results have shown mass loss over time due to hydrolysis. mdpi.comnih.govnih.gov

It's important to note that there can be a poor correlation between in vitro hydrolytic degradation studies and in vivo degradation, where enzymatic activity also plays a significant role. researchgate.netsigmaaldrich.comnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Piperazine | 4837 |

| Sebacic acid | 5037 |

| N-formylpiperazine | 13781 |

| N-(2-aminoethyl)piperazine | 3025186 |

| 2-imidazolidone | 9213 |

| Ethylenediamine | 330 |

| Formate | 280 |

| Acetate | 175 |

| Oxalate | 971 |

| Ammonia | 222 |

| Glycerol | 753 |

| 2-piperazinol | 168004 |

| N-(hydroxyethyl)piperazine | 11553 |

| N-(ethyl)piperazine | 11549 |

| Copper (II) | 6153 |

| Iron (II) | 27231 |

| Nickel (II) | 27296 |

| Chromium (III) | 23974 |

Data Tables

Based on the search results, a summary of thermal degradation kinetics for piperazine can be presented in a table.

| Temperature (°C) | CO2 Loading (mol CO2/mol alkalinity) | Piperazine Concentration (m) | First-Order Rate Constant (k1, s⁻¹) | Activation Energy (kJ/mole) | Citation |

| 150 | 0.3 | 8 | 6.12 × 10⁻⁹ | 183.5 | utexas.edu |

| 135-175 | - | - | Varies with T, concentration, loading | 183.5 | utexas.eduresearchgate.net |

Note: Specific k1 values for temperatures other than 150 °C were not explicitly provided in a format suitable for a simple table but were discussed as increasing with temperature.

A table summarizing identified degradation products could also be useful.

| Degradation Pathway | Identified Products | Citation |

| Thermal | N-formylpiperazine, ammonium, N-(2-aminoethyl)piperazine, 2-imidazolidone, formate, ethylenediamine, N-(hydroxyethyl)piperazine, N-(ethyl)piperazine | utexas.eduresearchgate.netresearchgate.net |

| Oxidative | Ethylenediamine, carboxylate ions, amides, formate, acetate, oxalate, ammonia, 2-piperazinol | utexas.eduresearchgate.netosti.gov |

| Hydrolytic (Sebacate) | Glycerol, sebacic acid (from sebacate-containing polymers) | researchgate.netresearchgate.netsigmaaldrich.com |

Emerging Research Frontiers and Future Perspectives for Piperazine Sebacate

Development of Novel Synthetic Routes with Enhanced Sustainability

Current research in chemical synthesis is increasingly focused on developing environmentally benign and sustainable processes. For compounds like piperazine (B1678402) sebacate (B1225510), this translates to exploring synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Sebacic acid, a component of piperazine sebacate, can be derived from renewable resources, such as castor oil, which aligns with sustainable chemistry principles. Research into the synthesis of sebacic acid and its derivatives from bio-based feedstocks is ongoing fishersci.cafishersci.ca. Similarly, efforts are being made to develop more sustainable methods for synthesizing piperazine and its derivatives. Novel routes utilizing photocatalysis for piperazine synthesis from precursors like N-(2,3-dihydroxypropyl)ethylenediamine have been explored, demonstrating yields up to 59.0 mol% rsc.org. Another approach involves using concentrated solar energy for reductive amination in the synthesis of 1,4-disubstituted piperazines, leading to faster reactions, higher yields (78–94%), and significantly reduced energy consumption (85–95%) compared to conventional methods researchgate.net. These advancements in the synthesis of the constituent components suggest potential for developing greener synthetic pathways for this compound itself.

Future research could focus on optimizing the salt formation reaction between sustainably sourced piperazine and sebacic acid. This might involve exploring solvent-free reactions, continuous flow processes, or the use of heterogeneous catalysts to improve efficiency and reduce environmental impact. The development of novel synthetic routes with enhanced sustainability for this compound could contribute to its potential use in various applications where a lower environmental footprint is desired.

Exploration of Advanced Characterization Methodologies

Precise and comprehensive characterization is crucial for understanding the properties and behavior of chemical compounds like this compound. Advanced characterization methodologies offer deeper insights into its structure, thermal stability, and interactions.

Techniques such as High-Resolution X-ray Diffraction (HR-XRD) and chemical etching analysis are employed to assess the crystalline perfection and defect density of organic crystals researchgate.net. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for studying thermal properties, including melting points, glass transition temperatures, and thermal degradation researchgate.netkpi.uacnr.it. For piperazine derivatives, techniques like FTIR, 1H-NMR, 13C-NMR, and Mass Spectroscopy are commonly used for structural elucidation and verification humanjournals.comresearchgate.netijpras.com. Single crystal X-ray diffraction is a powerful tool for determining the precise arrangement of atoms in the crystal lattice, providing detailed structural information researchgate.netresearchgate.neteurjchem.com.

For this compound, advanced characterization could involve solid-state NMR to probe the molecular environment and interactions within the salt structure. Neutron scattering techniques could provide information about hydrogen bonding, which plays a significant role in the properties of amine-carboxylic acid salts. dntb.gov.ua High-resolution mass spectrometry could be used for detailed analysis of the compound's purity and potential impurities. Furthermore, exploring techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) could provide insights into the surface morphology and crystal habit of this compound. mdpi.com

The application of advanced characterization methodologies will be essential for correlating the synthesis parameters with the resulting physical and chemical properties of this compound, guiding its optimization for specific applications.

Predictive Modeling and Data-Driven Research in Material Design

Predictive modeling and data-driven research are becoming increasingly valuable tools in the design and discovery of new materials. For a compound like this compound, these approaches can help predict its properties and explore its potential in various applications without extensive experimental work.

Density Functional Theory (DFT) calculations are widely used to investigate the structural, electronic, and spectroscopic properties of organic molecules and salts, including piperazine derivatives science.govresearchgate.netijcce.ac.ir. Computational studies can provide insights into vibrational modes, electronic delocalization, hydrogen bonding interactions, and charge transfer researchgate.net. Molecular dynamics simulations can complement experimental studies by providing information on the dynamic behavior and stability of the compound rsc.org.

For this compound, predictive modeling could be used to:

Predict its crystal structure and polymorphism, which can significantly impact its physical properties.

Model its interactions with other materials or solvents to understand its behavior in different environments.

Simulate its thermal degradation pathways to predict its stability under various conditions.

Explore its potential in specific applications, such as its ability to absorb CO2, by modeling the interactions between this compound and CO2 molecules. researchgate.net

Data-driven research, involving the creation and analysis of integrated databases of material properties, can accelerate the discovery of new materials with desired characteristics jst.go.jp. By collecting and analyzing data from synthesis, characterization, and computational studies of this compound and related compounds, researchers can identify trends and correlations that inform the design of new materials or optimize the properties of this compound for specific uses.

The integration of predictive modeling and data-driven approaches with experimental research will be crucial for unlocking the full potential of this compound in emerging research frontiers.

Data Table: Examples of Characterization Techniques Applied to Piperazine Derivatives and Related Compounds

| Technique | Information Provided | Relevant Compound/Study |

| X-ray Diffraction (XRD) | Crystal structure, crystalline perfection, defect density | Piperazine analogs, organic crystals researchgate.netresearchgate.neteurjchem.com |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature, melting point, crystallinity, thermal transitions | Polyamides from piperazine and sebacic acid, piperazine hexahydrate researchgate.netkpi.ua |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, mass loss | Polyamides, piperazine hexahydrate kpi.uacnr.itresearchgate.net |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, structural analysis | Piperazine derivatives, polyamides humanjournals.comresearchgate.netijpras.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, purity, molecular environment (1H, 13C, solid-state NMR) | Piperazine derivatives, polyamides humanjournals.comresearchgate.netijpras.com |

| Mass Spectrometry (MS) | Molecular weight, identification of compounds and fragments, purity | Piperazine derivatives, polyamides humanjournals.comresearchgate.netijpras.com |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational properties, interaction energies | Piperazine derivatives, piperazine-based compounds science.govresearchgate.netijcce.ac.ir |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, stability, interactions | Piperazine-based compounds rsc.org |

| High-Resolution X-ray Diffraction (HR-XRD) | Crystalline perfection, defect density | Organic crystals researchgate.net |

常见问题

Q. What are the standard methodologies for synthesizing piperazine sebacate, and how is purity validated in academic research?

this compound is synthesized via acid-base reactions between piperazine and sebacic acid. Key steps include stoichiometric control to avoid byproducts and purification via recrystallization. Purity validation typically employs high-performance liquid chromatography (HPLC) with UV detection, as described for piperazine derivatives in chromatographic analyses . Elemental analysis (C, H, N) and spectral techniques (FTIR, NMR) are critical for structural confirmation . For example, modified piperazine derivatives are characterized using spectral data to verify substituent positions and cyclodextrin inclusion complexes .

Q. How does the efficacy of this compound compare to other piperazine salts (e.g., citrate, phosphate) in treating Ascaris lumbricoides infections?

Clinical trials in Gambian populations demonstrated that a 3-g equivalent dose of this compound achieved 86% clearance of Ascaris, slightly higher than citrate, adipate, or phosphate (76% at 3-g equivalent). However, sebacate’s high molecular weight and bulkiness (requiring 8 tablets for a 4-g dose) complicate administration, leading to poor patient compliance due to its distasteful flavor . In contrast, citrate syrup was more practical for mass treatment despite similar efficacy . Researchers should consider trade-offs between efficacy and formulation feasibility in experimental design.

Q. What analytical techniques are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

Reverse-phase HPLC with ELSD (evaporative light scattering detection) or mixed-mode columns (e.g., Coresep 100) is preferred for quantifying polar piperazine derivatives in plasma or stool samples . For metabolite identification, LC-MS/MS provides high sensitivity, as seen in studies of piperazine-based PROTACs . Sample preparation often involves protein precipitation with acetonitrile to isolate the compound from biological interferents.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the anthelmintic activity of this compound?

SAR studies should focus on modifying the sebacate counterion or piperazine’s nitrogen substituents to enhance bioavailability while retaining efficacy. For example:

- Hydrophilicity adjustment : Introducing hydroxyl or amine groups to improve solubility without increasing molecular bulk.

- Receptor binding assays : Use in vitro models (e.g., Ascaris muscle strips) to test paralysis induction, as piperazine acts via GABA receptor agonism .

- Comparative trials : Test analogs like piperazine stearate (similar bulk) against sebacate in dose-response studies to isolate salt-specific effects .

Q. What methodological challenges arise when analyzing data contradictions in this compound’s efficacy across different helminth species?

While this compound is effective against Ascaris (86% clearance), it shows no activity against Trichuris trichiura in trials . To resolve this, researchers should:

- Species-specific receptor profiling : Compare glutamate-gated chloride channel (GluCl) expression in Ascaris vs. Trichuris using RNA-seq.

- In vitro motility assays : Quantify paralysis thresholds in both species exposed to sebacate.

- Meta-analysis : Pool data from heterogeneous trials (e.g., varying dosages or patient demographics) to identify confounding variables .

Q. What experimental strategies are effective in mitigating the formulation challenges of this compound, such as poor palatability and bulk?

- Co-crystallization : Combine sebacate with cyclodextrins to mask bitterness and enhance solubility, as seen in low-toxicity piperazine-cyclodextrin complexes .

- Nanoencapsulation : Use lipid nanoparticles to reduce dose volume and improve gastrointestinal absorption.

- Syrup formulations : Develop flavored suspensions, as demonstrated with piperazine citrate, which showed comparable efficacy to solid forms .

Q. How can computational modeling predict the pharmacokinetic profile of this compound in preclinical models?

Physiologically based pharmacokinetic (PBPK) models parameterize sebacate’s logP (-1.2), pKa (8.5), and molecular weight (436.5 g/mol) to simulate absorption and distribution. Tools like GastroPlus® can predict bioavailability differences between salts by integrating in vitro permeability (Caco-2 assays) and hepatic metabolism data . For example, piperazine’s protonation state in the gut (pH-dependent) significantly impacts its absorption kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。